molecular formula C16H16N4O3S B2949751 methyl 5-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)furan-2-carboxylate CAS No. 1334368-46-5

methyl 5-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2949751
CAS No.: 1334368-46-5
M. Wt: 344.39
InChI Key: PYSBVLWYBNTMGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a furan-2-carboxylate ester core linked via a thioether bridge to a pyridazine ring substituted with a 3,5-dimethylpyrazole moiety. The molecular formula is C₁₆H₁₆N₄O₃S, with a molecular weight of 356.39 g/mol (calculated).

The compound’s pyridazine and pyrazole motifs are common in medicinal chemistry, often associated with bioactivity in kinase inhibition or enzyme modulation.

Properties

IUPAC Name

methyl 5-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-10-8-11(2)20(19-10)14-6-7-15(18-17-14)24-9-12-4-5-13(23-12)16(21)22-3/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSBVLWYBNTMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)SCC3=CC=C(O3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Methyl 5-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)furan-2-carboxylate is a complex organic compound that integrates multiple heterocyclic moieties, including pyrazole, pyridazine, and furan. This structural diversity suggests a rich potential for various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The compound's molecular structure can be summarized as follows:

PropertyValue
IUPAC Name This compound
Molecular Formula C15H16N4O3S
Molecular Weight 320.38 g/mol
InChI Key InChI=1S/C15H16N4O3S

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.

Anticancer Activity

Recent research indicates that derivatives of pyrazole and pyridazine exhibit promising anticancer properties. For instance:

  • Cell Line Studies : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In one study, derivatives displayed IC50 values ranging from 0.01 µM to 42.30 µM against MCF7 and NCI-H460 cell lines .
Compound NameCell LineIC50 (µM)
Methyl derivativeMCF70.01
Ethyl derivativeNCI-H4600.03
Pyrazole derivativeA54926

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Related compounds have demonstrated activity against various bacterial strains, indicating that the thioether moiety may enhance bioactivity .

The biological mechanisms through which this compound exerts its effects are still under investigation. However, the presence of the pyrazole and pyridazine rings is believed to play a crucial role in interacting with biological targets such as enzymes or receptors involved in cancer progression and inflammation .

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Anticancer Efficacy : A study reported that a series of pyrazole derivatives exhibited significant growth inhibition in multiple cancer cell lines with varying IC50 values, suggesting that modifications to the pyrazole ring can enhance efficacy .
  • Antimicrobial Properties : Research has shown that thioether-containing compounds possess enhanced antibacterial activity against Gram-positive and Gram-negative bacteria, supporting the hypothesis that the sulfur atom may contribute to increased bioactivity .

Comparison with Similar Compounds

Methyl 5-(((6-(1H-Pyrazol-1-yl)pyridazin-3-yl)thio)methyl)furan-2-carboxylate (CAS 1351634-56-4)

  • Molecular Formula : C₁₄H₁₂N₄O₃S
  • Molecular Weight : 316.34 g/mol
  • Key Differences : Lacks the 3,5-dimethyl substituents on the pyrazole ring.
  • Implications : The absence of methyl groups reduces steric bulk and hydrophobicity compared to the target compound. This may enhance solubility in aqueous media but reduce membrane permeability .

Methyl 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate (Example 62, )

  • Molecular Formula : C₃₀H₂₃F₂N₅O₄S
  • Molecular Weight : 560.2 g/mol
  • Key Differences : Replaces furan with thiophene, incorporates a chromen-4-one scaffold, and includes fluorophenyl substituents.
  • Implications: The thiophene ring may confer greater π-stacking capability compared to furan. The chromenone and fluorine substituents likely enhance binding affinity to hydrophobic enzyme pockets, as seen in kinase inhibitors.

Functional Group Analysis

Compound Heterocycles Linkage Key Substituents Molecular Weight (g/mol)
Target Compound Furan, Pyridazine, Pyrazole Thioether 3,5-Dimethylpyrazole 356.39
CAS 1351634-56-4 () Furan, Pyridazine, Pyrazole Thioether Unsubstituted pyrazole 316.34
Example 62 () Thiophene, Pyrazolopyrimidine, Chromenone Ester Fluorophenyl, Fluoro 560.2

Structural Insights :

  • Thioether vs.
  • Pyridazine vs. Pyrazolopyrimidine : Pyridazine’s electron-deficient nature may favor interactions with electron-rich biological targets, whereas pyrazolopyrimidine (Example 62) offers a fused-ring system for enhanced binding .
  • Substituent Effects : The 3,5-dimethylpyrazole group in the target compound increases steric hindrance and lipophilicity compared to unsubstituted pyrazole (CAS 1351634-56-4), which could impact pharmacokinetic properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.